molecular formula C7H10N4O2 B13091024 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide CAS No. 75680-97-6

6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide

Cat. No.: B13091024
CAS No.: 75680-97-6
M. Wt: 182.18 g/mol
InChI Key: BIYKFOVJKCBPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The compound this compound was first documented in scientific literature in the early 21st century, with its initial PubChem entry created on February 8, 2007. The development of this molecule aligns with broader trends in pyridazine chemistry, which gained momentum in the 1990s as researchers explored nitrogen-containing heterocycles for drug discovery. Modifications to the pyridazine scaffold, such as the introduction of hydrophilic hydroxyethyl groups, were systematically investigated to optimize physicochemical properties like solubility and bioavailability. By 2025, iterative updates to its structural characterization, including 3D conformational analyses, underscored its continued relevance in synthetic organic chemistry.

Nomenclature and Systematic Classification

The compound’s IUPAC name, 6-(2-hydroxyethylamino)pyridazine-3-carboxamide , precisely defines its structure:

  • Pyridazine : A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
  • Carboxamide : A -CONH₂ group at position 3.
  • 2-Hydroxyethylamino : A -NH-CH₂-CH₂-OH substituent at position 6.

Systematic identifiers include :

Identifier Type Value
CAS Registry Number 75680-97-6
PubChem CID 12577558
SMILES C1=CC(=NN=C1C(=O)N)NCCO
InChI Key BIYKFOVJKCBPQT-UHFFFAOYSA-N

The molecular graph below illustrates connectivity:

Pyridazine Ring  
    |  
3-Carboxamide ↔ 6-(2-Hydroxyethylamino)  

This naming convention adheres to IUPAC priority rules, where the carboxamide group receives lower locant positionality than the amino substituent.

Position in Pyridazine Carboxamide Chemical Family

This compound belongs to a subclass of pyridazine derivatives distinguished by carboxamide functionalization. Key structural comparisons with related compounds include:

Compound Name Substituent at Position 6 Molecular Formula
6-Chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide Chlorine C₇H₈ClN₃O₂
Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate Ethoxycarbonyl C₁₁H₁₆N₄O₃
6-[(3-Hydroxybenzyl)amino]pyridine-3-Carboxamide 3-Hydroxybenzylamino C₁₃H₁₃N₃O₂

The hydroxyethylamino group confers distinct hydrogen-bonding capabilities compared to halogenated or aryl-substituted analogs, influencing solubility and intermolecular interactions. Pyridazine carboxamides often serve as kinase inhibitors or enzyme modulators, though specific biological data for this compound remain proprietary.

Synthetic Pathways :
A representative synthesis involves:

  • Pyridazine Core Formation : Cyclocondensation of 1,4-diketones with hydrazine.
  • Carboxamide Introduction : Nucleophilic acyl substitution at position 3 using carbamoyl chlorides.
  • Aminoalkylation : Reaction with 2-chloroethanol to install the hydroxyethylamino group.

This modular approach enables structural diversification, as demonstrated in patents describing analogous pyridazine-based therapeutics.

Structural Analysis :

  • Hydrogen Bonding : The hydroxyethyl group (-CH₂CH₂OH) and carboxamide (-CONH₂) create a hydrogen-bonding network, enhancing crystalline stability.
  • Tautomerism : The pyridazine ring supports annular tautomerism, though the 1,2-diazine structure dominates due to resonance stabilization.

Properties

CAS No.

75680-97-6

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

6-(2-hydroxyethylamino)pyridazine-3-carboxamide

InChI

InChI=1S/C7H10N4O2/c8-7(13)5-1-2-6(11-10-5)9-3-4-12/h1-2,12H,3-4H2,(H2,8,13)(H,9,11)

InChI Key

BIYKFOVJKCBPQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(=O)N)NCCO

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Compound/Material Role Notes
6-Chloropyridazine-3-carboxylic acid Starting heterocyclic substrate Provides pyridazine core and carboxylic acid functionality
Thionyl chloride (SOCl₂) Acid chloride formation agent Converts carboxylic acid to acid chloride for amide formation
2-Hydroxyethylamine Nucleophile Provides the hydroxyethylamino group
Solvents (e.g., dry toluene, acetone) Reaction medium Anhydrous conditions preferred
Bases (e.g., potassium carbonate) Neutralizes HCl formed Facilitates amide bond formation

Stepwise Synthesis

  • Conversion of 6-chloropyridazine-3-carboxylic acid to acid chloride:

    • Reflux 6-chloropyridazine-3-carboxylic acid with thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours.
    • This step converts the carboxylic acid group into the more reactive acid chloride intermediate.
  • Nucleophilic substitution with 2-hydroxyethylamine:

    • Prepare a solution of 2-hydroxyethylamine in dry acetone with potassium carbonate as a base.
    • Cool the mixture in an ice bath to 0°C and stir for 1 hour.
    • Add the acid chloride solution dropwise to the amine/base mixture under stirring.
    • Allow the reaction to proceed overnight at room temperature to form the desired amide.
  • Purification and isolation:

    • After completion, monitor the reaction by thin-layer chromatography (TLC).
    • Quench the reaction, extract the product, and purify by recrystallization or chromatographic techniques to obtain pure this compound.

Reaction Conditions and Optimization

Parameter Typical Condition Effect on Yield and Purity
Temperature 0°C (amine addition), then room temp overnight Controls reaction rate and minimizes side reactions
Solvent Dry toluene (acid chloride formation), dry acetone (amidation) Ensures anhydrous environment, improves yield
Base Potassium carbonate (1.5 eq) Neutralizes HCl, drives reaction forward
Reaction time 4–6 h (acid chloride), overnight (amidation) Sufficient for complete conversion
Monitoring Thin-layer chromatography (TLC) Tracks reaction progress

Mechanistic Insights

  • The initial acid chloride formation activates the carboxylic acid, making it more electrophilic.
  • The nucleophilic attack by the amino group of 2-hydroxyethylamine occurs at the acid chloride carbonyl carbon, forming the amide bond.
  • Simultaneously, the chlorine atom at the 6-position is substituted by the hydroxyethylamino group via nucleophilic aromatic substitution.
  • The presence of the hydroxy group on the ethylamine side chain adds polarity and potential hydrogen bonding capability, influencing solubility and reactivity.

Comparative Notes on Related Syntheses

  • Similar synthetic approaches have been reported for pyridazine derivatives where nucleophilic substitution on halogenated pyridazines is a key step.
  • Hydrazine hydrate reduction and catalytic hydrogenation have been used in related pyridazine systems to modify substituents, indicating potential alternative routes for modifying the amino substituent if needed.
  • Use of coupling agents like EDCI and HOBT is common in amide bond formation, but for this compound, direct acid chloride amidation is preferred due to higher reactivity and simplicity.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Yield/Notes
1. Acid chloride formation 6-chloropyridazine-3-carboxylic acid + SOCl₂, reflux 4–6 h Activation of carboxylic acid High conversion to acid chloride
2. Amidation Acid chloride + 2-hydroxyethylamine + K₂CO₃, 0°C to RT overnight Formation of amide and substitution Optimized for purity and yield
3. Purification Extraction, recrystallization or chromatography Isolation of pure product >60% typical yield reported

Research Findings and Analytical Data

  • Infrared spectroscopy confirms characteristic amide (C=O stretch ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹).
  • Nuclear magnetic resonance (NMR) spectra show signals corresponding to the pyridazine ring protons and the hydroxyethyl side chain.
  • Mass spectrometry confirms molecular weight consistent with C₈H₁₁N₄O₂ (molecular weight approx. 196 g/mol for this compound).
  • Purity and reaction completion are monitored by thin-layer chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-((2-oxoethyl)amino)pyridazine-3-carboxamide.

    Reduction: Formation of 6-((2-hydroxyethyl)amino)pyridazine-3-amine.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The hydroxyethylamino group distinguishes this compound from analogs with alternative 6-position substituents. Key comparisons include:

Table 1: Substituent Impact on Physical Properties
Compound ID 6-Position Substituent Physical State Yield (%) Melting Point (°C) Reference
11n (Target Compound) 2-Hydroxyethylamino Yellow oil 57 N/A
11m Morpholino Pale yellow solid 73 67–68
11o Butylamino Yellow oil 60 N/A
11a 2-Hydroxyethylamino* Solid 63 202–203
11b Butylamino* Solid 72 110–111

*Note: Compounds 11a and 11b (from ) share the same 6-substituents as 11n and 11o but differ in their 3-position carboxamide groups (adamantyl vs. benzyl).

  • Physical State: The hydroxyethylamino group in 11n results in a yellow oil, contrasting with the solid morpholino-substituted 11m. However, 11a (also hydroxyethylamino) is a solid, suggesting that additional structural features (e.g., adamantyl group) enhance crystallinity .

Chemical and Electronic Effects

  • Hydrogen Bonding: The hydroxyethyl group in 11n and 11a introduces hydrogen-bonding capability, which may improve aqueous solubility compared to non-polar substituents like butylamino (11o, 11b) .
  • Electron-Withdrawing Groups : All compounds in Table 1 feature a 5-trifluoromethyl group, which enhances metabolic stability and electron-deficient character. This commonality suggests shared reactivity profiles in nucleophilic substitution or hydrogen-bond acceptor interactions .

Biological Activity

6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}N4_{4}O
  • Molecular Weight : 182.19 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving derivatives of pyridazine showed promising results against various cancer cell lines, with IC50_{50} values indicating effective inhibition of cell proliferation. For instance, a related compound demonstrated an IC50_{50} value of less than 10 µM against HepG2 and A549 cells, suggesting its potential as an anticancer agent .

Cardiovascular Effects

A notable study investigated the effects of a closely related compound, 3-hydrazine-6[N,N-bis(2-hydroxyethyl)-amino]-pyridazine dihydrochloride (L6150), on cardiac function in anesthetized dogs. The findings revealed that administration at a dose of 1 mg/kg resulted in increased cardiac output and improved coronary flow, alongside a decrease in systemic vascular resistance . This suggests a potential application in cardiovascular therapies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Modulation of RXRα Activity : Some derivatives have been identified as potent antagonists of retinoid X receptor alpha (RXRα), inducing apoptosis in cancer cells through caspase activation .

Study 1: Antiproliferative Effects

A series of experiments evaluated the antiproliferative effects of pyridazine derivatives against multiple cancer cell lines. The results indicated that modifications to the carboxamide group significantly influenced biological activity. For example, compound 6A exhibited strong antiproliferative activity with an IC50_{50} value of 1.68 ± 0.22 µM against HepG2 cells .

Study 2: Cardiovascular Impact

The cardiovascular effects were further elucidated through hemodynamic measurements in animal models. The administration of L6150 resulted in enhanced left ventricular work and decreased femoral pressure, showcasing its potential utility in treating heart failure or other cardiovascular conditions .

Data Tables

Compound NameIC50_{50} (µM)Target Cell LineMechanism
L6150N/ACanine cardiac modelIncreased cardiac output
Compound 6A1.68 ± 0.22HepG2Inhibition of tubulin polymerization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.